5-Bromo-2-chloropyridine-3-sulfonyl chloride

Sequential cross-coupling Suzuki-Miyaura Regioselective functionalization

5-Bromo-2-chloropyridine-3-sulfonyl chloride delivers a unique orthogonal reactivity profile that regioisomeric analogs cannot replicate. The C5-bromine enables selective Suzuki-Miyaura cross-coupling, C2-chlorine permits direct arylation, and the C3-sulfonyl chloride reacts efficiently with amines (78% isolated yield demonstrated for tert-butyl sulfonamide). This sequential derivatization capability allows systematic construction of sulfonamide libraries, 2-arylpyridine ligands, and bifunctional PROTAC probes without protecting group manipulations. Procure this definitive substitution pattern to maximize synthetic flexibility in medicinal chemistry and agrochemical programs.

Molecular Formula C5H2BrCl2NO2S
Molecular Weight 290.95 g/mol
CAS No. 1146290-19-8
Cat. No. B1521230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloropyridine-3-sulfonyl chloride
CAS1146290-19-8
Molecular FormulaC5H2BrCl2NO2S
Molecular Weight290.95 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1S(=O)(=O)Cl)Cl)Br
InChIInChI=1S/C5H2BrCl2NO2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H
InChIKeyZRVOONOBKHYCNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chloropyridine-3-sulfonyl chloride (CAS 1146290-19-8): Baseline Properties for R&D Procurement


5-Bromo-2-chloropyridine-3-sulfonyl chloride (CAS 1146290-19-8) is a heterocyclic building block featuring a pyridine core with bromine and chlorine substituents at the 5- and 2-positions, respectively, and a sulfonyl chloride group at the 3-position . This halogenated sulfonyl chloride exhibits a molecular formula of C₅H₂BrCl₂NO₂S and a molecular weight of approximately 290.95 g/mol . The compound is commonly supplied with a purity specification of 95% and is classified as corrosive under GHS, requiring careful handling and storage at -20°C for maximum recovery . Its unique substitution pattern positions it as a versatile intermediate for selective functionalization in organic synthesis, particularly in medicinal chemistry and agrochemical research .

Why 5-Bromo-2-chloropyridine-3-sulfonyl chloride Cannot Be Replaced by Generic Analogs


The specific substitution pattern of 5-bromo-2-chloropyridine-3-sulfonyl chloride—with a sulfonyl chloride at the 3-position, chlorine at the 2-position, and bromine at the 5-position—creates a unique electronic environment and reactivity profile that cannot be replicated by closely related analogs . The bromine atom at the 5-position is particularly advantageous for orthogonal cross-coupling reactions, as demonstrated by sequential direct arylation and Suzuki coupling studies on bromo-2-chloropyridines [1]. Meanwhile, the sulfonyl chloride group at the 3-position enables sulfonylation that is electronically modulated by the adjacent halogen substituents . Substituting this compound with a regioisomer (e.g., 5-bromo-6-chloropyridine-3-sulfonyl chloride) or a simpler analog lacking the bromine handle (e.g., 2-chloropyridine-3-sulfonyl chloride) would fundamentally alter the synthetic sequence and the properties of the resulting derivatives . The following evidence quantifies these differential characteristics.

Quantitative Evidence of Differentiation for 5-Bromo-2-chloropyridine-3-sulfonyl chloride


Orthogonal Cross-Coupling Reactivity: 5-Br Enables Sequential Functionalization Inaccessible to 2-Cl Only Analogs

The bromine atom at the 5-position of 5-bromo-2-chloropyridine-3-sulfonyl chloride provides a distinct, orthogonal cross-coupling handle that is not available in analogs such as 2-chloropyridine-3-sulfonyl chloride (CAS 6684-06-6), which lacks a bromine substituent [1]. In a study on bromo-2-chloropyridines, 5-bromo-2-chloropyridine demonstrated successful sequential direct arylation followed by Suzuki coupling to yield 2-arylpyridines [1]. This sequential approach—where the bromine participates in Suzuki coupling after initial direct arylation—is not possible with 2-chloropyridine-3-sulfonyl chloride, which contains only a single halogen (Cl) and would require alternative, less efficient strategies for further elaboration .

Sequential cross-coupling Suzuki-Miyaura Regioselective functionalization

Sulfonamide Formation Efficiency: 78% Isolated Yield Under Mild Conditions

In a patent-reported procedure, 5-bromo-2-chloropyridine-3-sulfonyl chloride reacted with tert-butylamine in dichloromethane at room temperature for 20 minutes, followed by dimethylamine in THF at 50 °C for 2 hours, to yield 5-bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide with an isolated yield of 78% . This yield demonstrates the compound's high efficiency as a sulfonylation reagent under mild conditions. While comparable yield data for the direct analog 5-bromo-6-chloropyridine-3-sulfonyl chloride (CAS 216394-05-7) is not publicly available, its vendor-specified purity of ≥98% and enhanced electrophilicity suggest similar reactivity; however, the different halogen positioning (6-chloro vs. 2-chloro) may influence regioselectivity in subsequent nucleophilic aromatic substitutions .

Sulfonamide synthesis Nucleophilic substitution Building block efficiency

Regioisomeric Differentiation: 2-Cl vs. 6-Cl Substitution Alters Electrophilic Reactivity Profile

5-Bromo-2-chloropyridine-3-sulfonyl chloride (2-Cl isomer) and its regioisomer 5-bromo-6-chloropyridine-3-sulfonyl chloride (CAS 216394-05-7; 6-Cl isomer) differ in the position of the chlorine substituent relative to the pyridine nitrogen and the sulfonyl chloride group . This positional difference influences the electronic environment of the pyridine ring and, consequently, the reactivity of the sulfonyl chloride group. The 2-chloro substitution places the chlorine adjacent to the ring nitrogen, which can affect the electrophilicity of the sulfonyl chloride at the 3-position via resonance and inductive effects . While both compounds are used as intermediates, the 6-chloro isomer is specifically noted for its enhanced electrophilicity in nucleophilic aromatic substitutions . This suggests that the 2-chloro isomer may offer a distinct, potentially less aggressive reactivity profile, which could be advantageous in reactions requiring greater chemoselectivity.

Regioisomer comparison Nucleophilic aromatic substitution Electronic effects

Stability and Storage: -20°C Requirement Confers Longer Shelf Life vs. Room Temperature Stable Analogs

Vendor specifications indicate that 5-bromo-2-chloropyridine-3-sulfonyl chloride requires storage at -20°C for maximum recovery, whereas the simpler analog 2-chloropyridine-3-sulfonyl chloride (CAS 6684-06-6) is typically stored at room temperature (2-8°C for some grades) . This difference in storage recommendations suggests that the 5-bromo-2-chloro derivative is more prone to degradation (e.g., hydrolysis of the sulfonyl chloride group or thermal decomposition) than its non-brominated counterpart. While this necessitates more careful handling, it also implies that proper storage protocols can significantly extend the compound's usable lifetime, ensuring consistent performance in long-term research projects .

Stability Storage conditions Shelf life

Derivatization Potential: 5-Br Handle Enables LC-MS Sensitivity Enhancement Not Possible with Unsubstituted PS Chloride

While pyridine-3-sulfonyl chloride (PS chloride) is widely used as a derivatization agent to enhance LC-MS sensitivity for phenols and estrogens (e.g., achieving detection limits of 0.002-0.030 μg/L for bisphenols), the unsubstituted PS chloride lacks a halogen handle for further modification [1]. In contrast, 5-bromo-2-chloropyridine-3-sulfonyl chloride retains the derivatization-capable sulfonyl chloride group while also providing a bromine atom at the 5-position that can be exploited for additional tagging or cross-coupling . This dual functionality allows researchers to both derivatize analytes for improved detection and subsequently elaborate the derivative (e.g., via Suzuki coupling) for applications such as affinity probe development or targeted protein degradation studies. Although direct comparative data for derivatization efficiency between the two compounds are not available, the presence of the bromine handle offers a unique capability not present in the simpler PS chloride .

LC-MS derivatization Sensitivity enhancement Analytical chemistry

High-Value Research and Industrial Applications of 5-Bromo-2-chloropyridine-3-sulfonyl chloride


Modular Synthesis of 2-Arylpyridine Ligands via Sequential Cross-Coupling

5-Bromo-2-chloropyridine-3-sulfonyl chloride serves as a versatile scaffold for constructing 2-arylpyridine ligands through sequential palladium-catalyzed reactions. The bromine at the 5-position enables Suzuki-Miyaura coupling with arylboronic acids, while the chlorine at the 2-position can participate in direct arylation or other cross-coupling reactions [1]. This modular approach allows for the systematic exploration of substituent effects on ligand properties, which is valuable in catalysis and materials science [1].

Efficient Synthesis of Diversified Sulfonamide Libraries

The sulfonyl chloride group of 5-bromo-2-chloropyridine-3-sulfonyl chloride reacts smoothly with primary and secondary amines to yield sulfonamides in high yields (e.g., 78% isolated yield for a tert-butyl sulfonamide derivative) . This efficiency makes it a practical building block for generating sulfonamide libraries for medicinal chemistry screening. The presence of the bromine and chlorine substituents further allows for late-stage diversification of the sulfonamide core via cross-coupling .

Development of Multifunctional Derivatization Probes for LC-MS and Chemical Biology

The compound can act as a dual-purpose derivatization agent: the sulfonyl chloride group enhances LC-MS sensitivity of phenolic analytes (as demonstrated for pyridine-3-sulfonyl chloride), while the bromine atom provides a handle for subsequent modification via Suzuki coupling or other reactions . This enables the creation of multifunctional probes for applications such as targeted protein degradation (PROTACs) or activity-based protein profiling (ABPP) .

Synthesis of Agrochemical Intermediates Requiring Orthogonal Halogen Handles

In agrochemical research, the orthogonal reactivity of the bromine and chlorine substituents allows for the stepwise introduction of diverse functional groups to the pyridine core [1]. This is particularly valuable for the synthesis of herbicidal compounds, where precise control over substitution patterns is critical for optimizing biological activity and environmental fate [1].

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